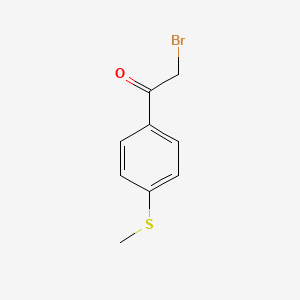

4-(Methylthio)phenacyl bromide

Description

Properties

IUPAC Name |

2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSYIJBAPDTSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372110 | |

| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42445-46-5 | |

| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)phenacyl bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenacyl bromide, also known as 2-bromo-1-(4-(methylthio)phenyl)ethanone, is a versatile bifunctional organic compound. It belongs to the class of α-bromoketones, which are characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural feature imparts a high degree of reactivity, making it a valuable intermediate in a variety of organic syntheses. Its utility is particularly noted in the construction of complex molecules, including pharmacologically active compounds and materials with novel properties. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a methylthio group (-SCH₃) at the para position and a bromoacetyl group (-COCH₂Br).

Structure:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 42445-46-5 | [1][2] |

| Molecular Formula | C₉H₉BrOS | [1][2] |

| Molecular Weight | 245.14 g/mol | [1][2] |

| Appearance | Off-white flakes or crystalline powder | [2] |

| Melting Point | 58 - 66 °C | [2] |

| Boiling Point | 50 - 52 °C (pressure not specified) | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform; slightly soluble in water. | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the α-bromination of the corresponding ketone, 4-(methylthio)acetophenone. The following protocol is adapted from established procedures for the synthesis of phenacyl bromides.[4][5][6]

Materials:

-

4-(Methylthio)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Büchner funnel and flask

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylthio)acetophenone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled ketone solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any remaining acetic acid and hydrobromic acid.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as bromine is a volatile and highly corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzene ring. The protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the methylthio group.

-

Methylene protons (-CH₂Br): A singlet at approximately δ 4.4-4.7 ppm. The electronegative bromine atom and the adjacent carbonyl group will cause a significant downfield shift.

-

Methyl protons (-SCH₃): A singlet at approximately δ 2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum is expected to display the following key signals:

-

Carbonyl carbon (C=O): A peak in the region of δ 190-200 ppm.

-

Aromatic carbons: Several peaks in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfur atom will be shielded compared to the other aromatic carbons.

-

Methylene carbon (-CH₂Br): A peak around δ 30-35 ppm.

-

Methyl carbon (-SCH₃): A peak around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C=O stretch (ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-S stretch: Weak to medium bands in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 244 and [M+2]⁺ at m/z 246 with approximately equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns for α-bromoketones include the loss of the bromine atom and cleavage of the C-C bond adjacent to the carbonyl group. Expected fragments would include:

-

[M-Br]⁺: at m/z 165, corresponding to the loss of the bromine radical.

-

[C₈H₇SO]⁺: at m/z 151, resulting from the cleavage of the C-C bond between the carbonyl and the methylene group.

-

[C₇H₇S]⁺: at m/z 123, due to the loss of CO from the m/z 151 fragment.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the bromine atom. This makes it susceptible to nucleophilic substitution reactions (Sₙ2).

Common reactions involving this compound include:

-

Esterification: Reaction with carboxylate salts to form phenacyl esters.

-

Alkylation of Amines: Reaction with primary and secondary amines to yield α-amino ketones.

-

Synthesis of Heterocycles: It serves as a key building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, such as thiazoles and imidazoles.

-

Wittig Reaction: Can be converted to the corresponding phosphonium salt and used in Wittig reactions to form α,β-unsaturated ketones.

Mandatory Visualizations

Caption: Synthesis of this compound.

Caption: General reactivity of this compound.

References

Spectroscopic Profile of 4-(Methylthio)phenacyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)phenacyl bromide (CAS No. 42445-46-5). Due to the limited availability of direct experimental spectra for this compound in public databases, this document combines reported data for structurally similar compounds with predicted spectroscopic characteristics to offer a valuable resource for researchers. The guide includes detailed experimental protocols for the synthesis of the title compound and the acquisition of key spectroscopic data, presented in a format designed for practical laboratory application.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Bromo-1-(4-(methylthio)phenyl)ethan-1-one, α-Bromo-4-(methylthio)acetophenone |

| CAS Number | 42445-46-5 |

| Molecular Formula | C₉H₉BrOS |

| Molecular Weight | 245.14 g/mol |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-haloketones is the bromination of the corresponding acetophenone. The following protocol is adapted from established procedures for the synthesis of phenacyl bromides.

Materials:

-

4'-(Methylthio)acetophenone

-

Bromine

-

Methanol

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve 4'-(methylthio)acetophenone (1.00 mole) in methanol (500 g) in a 2-liter four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

-

Cool the mixture to 20-30°C.

-

Slowly add bromine (1.00 mole) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature between 20 and 30°C.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Add water (600 g) to the reaction mixture to induce crystallization of the product.

-

Collect the resulting crystals of α-bromo(4-methylthio)acetophenone by filtration.

-

Wash the crystals with water and dry under vacuum.[1]

Caption: Synthesis of this compound from 4'-(Methylthio)acetophenone.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining NMR, IR, and MS spectra, applicable to phenacyl bromide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

-

Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For solid samples, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Alternatively, the spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) from a suitable solvent.

-

Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation.

-

The mass-to-charge ratio (m/z) of the resulting ions is detected.

Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following sections provide spectroscopic data for the precursor, 4'-(methylthio)acetophenone, and predicted data for the title compound based on the analysis of structurally related molecules.

Spectroscopic Data of 4'-(Methylthio)acetophenone (Starting Material)

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 | d | 2H | Ar-H |

| 7.25 | d | 2H | Ar-H |

| 2.55 | s | 3H | -COCH₃ |

| 2.50 | s | 3H | -SCH₃ |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

|---|---|

| 197.5 | C=O |

| 145.5 | Ar-C |

| 134.5 | Ar-C |

| 128.5 | Ar-CH |

| 125.0 | Ar-CH |

| 26.5 | -COCH₃ |

| 15.0 | -SCH₃ |

IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | m | Ar C-H stretch |

| ~2920 | w | Aliphatic C-H stretch |

| ~1670 | s | C=O stretch |

| ~1600, 1480 | m | Ar C=C stretch |

| ~1360 | m | -CH₃ bend |

| ~820 | s | p-disubstituted benzene C-H bend |

Mass Spectrum (EI):

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 166 | 100 | [M]⁺ |

| 151 | 80 | [M-CH₃]⁺ |

| 123 | 40 | [M-COCH₃]⁺ |

| 91 | 20 | [C₆H₄S]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Predicted Spectroscopic Data of this compound

The following data are predicted based on the known spectral characteristics of phenacyl bromides and the influence of the methylthio substituent.

Predicted ¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.90 | d | 2H | Ar-H (ortho to C=O) |

| 7.30 | d | 2H | Ar-H (ortho to -SCH₃) |

| 4.45 | s | 2H | -COCH₂Br |

| 2.52 | s | 3H | -SCH₃ |

Predicted ¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~191 | C=O |

| ~147 | Ar-C (-SCH₃) |

| ~132 | Ar-C |

| ~129 | Ar-CH |

| ~126 | Ar-CH |

| ~31 | -COCH₂Br |

| ~15 | -SCH₃ |

Predicted IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | m | Ar C-H stretch |

| ~2925 | w | Aliphatic C-H stretch |

| ~1685 | s | C=O stretch |

| ~1595, 1475 | m | Ar C=C stretch |

| ~1200 | m | C-Br stretch |

| ~825 | s | p-disubstituted benzene C-H bend |

Predicted Mass Spectrum (EI):

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 244/246 | ~50/50 | [M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 165 | High | [M-Br]⁺ |

| 151 | Moderate | [M-CH₂Br]⁺ |

| 123 | Moderate | [M-COCH₂Br]⁺ |

| 108 | Moderate | [C₆H₄S]⁺ |

Caption: Molecular structure and predicted ¹H NMR chemical shifts for this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental protocols for this compound, a compound of interest in synthetic and medicinal chemistry. While direct experimental data remains scarce, the provided information, including data for its precursor and predicted values based on analogous structures, serves as a valuable starting point for researchers. The detailed protocols offer practical guidance for the synthesis and characterization of this and similar molecules. It is recommended that researchers synthesize and characterize this compound to obtain definitive experimental data.

References

Navigating the Solubility and Stability of 4-(Methylthio)phenacyl Bromide: A Technical Guide for Researchers

An in-depth analysis of the solubility and stability characteristics of 4-(Methylthio)phenacyl bromide in common laboratory solvents, providing essential guidance for its effective use in research and drug development.

For scientists and professionals in the pharmaceutical and chemical research sectors, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This technical guide delves into the critical aspects of solubility and stability for this compound, a versatile organic intermediate. While quantitative data remains sparse in publicly available literature, this document consolidates qualitative information and outlines robust experimental protocols to empower researchers in their laboratory work.

Solubility Profile

This compound, a crystalline solid at room temperature, exhibits a solubility profile characteristic of many moderately polar organic compounds. Its solubility is a crucial factor for reaction setup, purification, and formulation.

Qualitative Solubility Overview

General assessments indicate that this compound is soluble in several common organic solvents. A summary of its observed solubility is presented in Table 1. It is important to note that "soluble" is a qualitative term, and the actual concentration achievable will vary. The compound is reported to be only slightly soluble in water, a typical characteristic for compounds with a significant non-polar aromatic component.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Common Lab Solvents | Reported Solubility |

| Polar Protic | Methanol, Ethanol | Soluble[1] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble in Acetone[1] |

| Non-Polar | Chloroform, Dichloromethane | Soluble in Chloroform[1] |

| Petroleum Ether | Slightly soluble when cold | |

| Aqueous | Water | Slightly soluble[1] |

Stability Considerations

The stability of this compound is a critical parameter that can influence its storage, handling, and reactivity in chemical transformations. Several factors, including solvent choice, light, and temperature, can impact its integrity.

General Stability and Storage

For optimal preservation, this compound should be stored in a cool, dry, and dark environment in a tightly sealed container to protect it from light and moisture.[1] Phenacyl bromides as a class of compounds are known to be lachrymators and can discolor over time, suggesting gradual decomposition.[2] The presence of hydrogen bromide, a potential degradation product, can cause solutions to blacken, emphasizing the importance of using the compound in its pure form.[2]

Degradation Pathways

Several potential degradation pathways can affect the stability of this compound in solution:

-

Hydrolysis: In the presence of water, particularly under basic or acidic conditions, the bromide can be displaced by a hydroxyl group, leading to the formation of 4-(methylthio)phenacyl alcohol.

-

Photodegradation: Phenacyl bromides are susceptible to photo-induced reductive dehalogenation, where exposure to light can cleave the carbon-bromine bond, potentially generating radical species.[3][4]

-

Solvent-Mediated Decomposition: The choice of solvent can influence the stability of this compound. Protic solvents can participate in hydrogen bonding, which may affect the reactivity and stability of the compound. The rate of reaction of phenacyl bromide with nucleophiles has been observed to be significantly faster in aprotic solvents compared to protic solvents, suggesting that the lability of the bromide may be enhanced in aprotic environments in the presence of nucleophilic species.[5]

A simplified representation of a potential degradation pathway is illustrated below.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To assist researchers in determining the precise solubility and stability of this compound for their specific applications, the following experimental protocols are provided. These are generalized procedures that can be adapted to various laboratory settings and analytical capabilities.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of this compound in a range of solvents.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Photoinduced Reductive Dehalogenation of Phenacyl Bromides with Pyridoxal 5′-Phosphate [jstage.jst.go.jp]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Bibliographies: 'Protic and Aprotic Solvents' – Grafiati [grafiati.com]

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 4-(Methylthio)phenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the alpha-bromo ketone moiety in 4-(methylthio)phenacyl bromide. This compound is a valuable intermediate in synthetic organic chemistry and a potential tool in drug discovery due to its electrophilic nature. This document details its synthesis, characteristic reactions with nucleophiles, and its potential application as a covalent modifier of proteins. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its use in a research and development setting.

Introduction

Alpha-bromo ketones are a class of highly reactive organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This arrangement renders the α-carbon exceptionally electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reactivity is a consequence of the electron-withdrawing effects of both the carbonyl group and the bromine atom. This compound, with its para-substituted methylthio group, presents an interesting case for studying the influence of an electron-donating group on the reactivity of the α-bromo ketone system. This guide will explore the synthesis and primary reactions of this compound, with a focus on its utility in constructing heterocyclic systems and its potential as a covalent inhibitor.

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of its corresponding acetophenone precursor, 4-(methylthio)acetophenone. Several methods for the α-bromination of acetophenones have been reported, with variations in brominating agents and reaction conditions. A general and reliable method involves the use of bromine in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of acetophenones.[1][2]

Materials:

-

4-(Methylthio)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Methanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylthio)acetophenone (1.0 eq.) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and then with a cold solution of saturated sodium bicarbonate until the effervescence ceases.

-

Wash the solid again with cold water until the washings are neutral.

-

Dry the crude product under vacuum.

-

For further purification, the crude this compound can be recrystallized from a suitable solvent such as methanol or ethanol.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₉BrOS |

| Molecular Weight | 245.14 g/mol [3] |

| Melting Point | Not reported, but expected to be a solid at room temperature |

| ¹H NMR (CDCl₃) | δ (ppm): 7.9-7.2 (m, 4H, Ar-H), 4.4 (s, 2H, -COCH₂Br), 2.5 (s, 3H, -SCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 190-192 (C=O), 145-147 (Ar-C-S), 130-132 (Ar-C), 125-127 (Ar-C), 30-32 (-CH₂Br), 14-16 (-SCH₃) |

Note: The predicted NMR shifts are based on analogous structures and general chemical shift knowledge.

Experimental Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reactivity of the Alpha-Bromo Ketone

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, which bears the bromine atom. This reaction, typically proceeding through an Sₙ2 mechanism, is facile due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. A wide variety of nucleophiles can displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Hantzsch Thiazole Synthesis

A classic and highly valuable reaction of α-bromo ketones is the Hantzsch thiazole synthesis, which involves the condensation with a thioamide to form a thiazole ring.[3] This reaction is a cornerstone of heterocyclic chemistry and is widely used in the synthesis of biologically active molecules. The reaction of this compound with thiourea is expected to yield 2-amino-4-(4-(methylthio)phenyl)thiazole.

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[4][5]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.) and thiourea (1.2-1.5 eq.).

-

Add ethanol as the solvent and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water.

-

Dry the product to obtain crude 2-amino-4-(4-(methylthio)phenyl)thiazole.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Hantzsch Thiazole Synthesis

The following table summarizes expected and reported data for the synthesis of 2-aminothiazole derivatives from phenacyl bromides.

| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Phenacyl Bromide | Thiourea | 2-Amino-4-phenylthiazole | Methanol, RT, 15 min | >90 (reported for general method) | [4] |

| Substituted Phenacyl Bromides | Thiourea | Substituted 2-Amino-4-arylthiazoles | Ethanol, Reflux, 30-60 min | High (generally) | [4][5] |

| This compound | Thiourea | 2-Amino-4-(4-(methylthio)phenyl)thiazole | Ethanol, Reflux, 30-60 min | Expected: >85 | Inferred |

Spectroscopic Data for 2-Amino-4-(4-(methylthio)phenyl)thiazole

While the specific spectra for this compound were not found in the search results, the following are expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures.[6][7]

| Parameter | Expected Chemical Shift (ppm) |

| ¹H NMR (DMSO-d₆) | δ 7.7-7.2 (m, 4H, Ar-H), 7.1 (s, 2H, -NH₂), 6.8 (s, 1H, thiazole-H), 2.5 (s, 3H, -SCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 168-170 (C-NH₂), 148-150 (Ar-C-thiazole), 138-140 (Ar-C-S), 127-129 (Ar-C), 125-127 (Ar-C), 100-102 (thiazole C-H), 14-16 (-SCH₃) |

Hantzsch Thiazole Synthesis Pathway

Caption: Mechanism of the Hantzsch thiazole synthesis.

Reactions with Other Nucleophiles

The electrophilic α-carbon of this compound can react with a variety of other nucleophiles, including:

-

Amines: Reaction with primary and secondary amines will yield α-amino ketones.

-

Thiolates: Thiolates will displace the bromide to form α-thio ketones.

-

Carboxylates: Carboxylate salts can be used to form phenacyl esters.

-

Cyanide: Reaction with cyanide ion provides α-cyano ketones.

The general reaction scheme is a straightforward Sₙ2 displacement. The reaction conditions are typically mild, often proceeding at room temperature in a polar aprotic solvent.

Application in Drug Development: Covalent Modification of Proteins

The high reactivity of the α-bromo ketone moiety makes this compound and similar compounds potential candidates for use as covalent inhibitors in drug development. Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged duration of action and high potency.

Reactivity with Cysteine Residues

The thiol group of cysteine residues in proteins is a soft nucleophile that can readily react with the electrophilic α-carbon of this compound. This results in the formation of a stable thioether linkage, covalently modifying the protein. This targeted modification can be used to irreversibly inhibit enzyme activity or disrupt protein-protein interactions, depending on the role of the modified cysteine residue.

Signaling Pathway of Covalent Inhibition

Caption: General pathway of covalent protein inhibition.

Experimental Considerations for Studying Covalent Modification

The study of covalent protein modification by compounds like this compound typically involves a combination of biochemical and analytical techniques.

Key Experimental Methodologies:

-

Enzyme Kinetics: To determine the kinetic parameters of covalent inhibition (k_inact and K_I), progress curves of the enzymatic reaction in the presence of the inhibitor are monitored over time.

-

Mass Spectrometry: Mass spectrometry is a powerful tool to confirm covalent modification. By analyzing the intact protein or its proteolytic digests, one can identify the mass shift corresponding to the adduction of the inhibitor and pinpoint the exact site of modification.

-

Protein Crystallography: X-ray crystallography of the protein-inhibitor complex can provide a detailed three-dimensional view of the covalent bond and the binding interactions.

Conclusion

This compound is a versatile reagent with a highly reactive α-bromo ketone moiety. Its synthesis is straightforward, and it readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably in the Hantzsch thiazole synthesis to form valuable heterocyclic scaffolds. Furthermore, its electrophilic nature makes it a promising candidate for the development of covalent inhibitors targeting cysteine residues in proteins. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors. Further research is warranted to fully elucidate the specific reaction kinetics and biological activity of this compound and its derivatives.

References

An In-depth Technical Guide to 4-(Methylthio)phenacyl bromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenacyl bromide, also known as 2-bromo-1-(4-(methylthio)phenyl)ethanone, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its dual functionality, featuring a reactive α-bromoketone and a methylthio-substituted aromatic ring, makes it a valuable building block for the construction of a wide array of heterocyclic compounds and pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, physicochemical properties, and its applications in modern chemical research and drug development.

Introduction

This compound has emerged as a crucial reagent for introducing the 4-(methylthio)phenacyl moiety into various molecular scaffolds. The presence of the α-bromoketone group allows for facile nucleophilic substitution reactions, while the methylthio group can be further functionalized or can influence the electronic properties of the molecule. Although the specific historical details of its initial discovery are not extensively documented in readily available literature, its utility is evident from its commercial availability and its implicit use in the synthesis of more complex molecules.

Chemical Identity:

| Property | Value |

| IUPAC Name | 2-bromo-1-(4-(methylthio)phenyl)ethan-1-one |

| Synonyms | 4'-(Methylthio)-α-bromoacetophenone, p-(Methylthio)phenacyl bromide |

| CAS Number | 42445-46-5 |

| Molecular Formula | C₉H₉BrOS |

| Molecular Weight | 245.14 g/mol |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the α-bromination of its corresponding acetophenone precursor, 4'-(methylthio)acetophenone. This reaction is a well-established method for the preparation of phenacyl bromides.

General Reaction Scheme

The synthesis proceeds via the electrophilic substitution of the enol or enolate of 4'-(methylthio)acetophenone with bromine.

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the well-established methods for the bromination of acetophenones, as described in sources like Organic Syntheses.

Materials:

-

4'-(Methylthio)acetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid (or another suitable solvent like chloroform or diethyl ether)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride guard tube), dissolve 4'-(methylthio)acetophenone in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Bromination: Add a solution of bromine in the same solvent dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the evolution of hydrogen bromide gas ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing ice-cold water with stirring. The crude this compound will precipitate as a solid.

-

Purification:

-

Filter the crude product using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid and inorganic salts.

-

Further wash the solid with a small amount of cold ethanol to remove colored impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound as a crystalline solid.

-

-

Drying: Dry the purified crystals under vacuum.

Starting Material

The precursor, 4'-(methylthio)acetophenone, is commercially available or can be synthesized via the Friedel-Crafts acylation of thioanisole.

Caption: Synthesis of the precursor, 4'-(Methylthio)acetophenone.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | Off-white to yellow crystalline solid | Commercial Suppliers |

| Melting Point | 79-83 °C | Commercial Suppliers |

| Boiling Point | Decomposes upon heating | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate); Insoluble in water. | General Chemical Knowledge |

Spectroscopic Data

Expected Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | - Singlet for the methylthio group protons (~2.5 ppm)- Singlet for the methylene protons adjacent to the bromine and carbonyl groups (~4.4 ppm)- Aromatic protons exhibiting an AA'BB' splitting pattern (~7.2-7.9 ppm) |

| ¹³C NMR | - Signal for the methylthio carbon (~15 ppm)- Signal for the methylene carbon (~30-35 ppm)- Signals for the aromatic carbons (~125-145 ppm)- Signal for the carbonyl carbon (~190 ppm) |

| IR (Infrared) | - Strong absorption band for the carbonyl (C=O) stretching vibration (~1680-1700 cm⁻¹) - C-H stretching and bending vibrations for the aromatic and aliphatic groups - C-S stretching vibration |

| Mass Spec (MS) | - Molecular ion peak (M⁺) and M+2 peak with approximately equal intensity, characteristic of a monobrominated compound. |

Applications in Synthesis

This compound is a valuable precursor in various synthetic transformations, primarily for the construction of heterocyclic systems.

Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)

One of the most prominent applications is in the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring system. Thiazole derivatives are prevalent in many biologically active molecules.

Caption: Hantzsch thiazole synthesis using the target compound.

Synthesis of Other Heterocycles

It can also be employed in the synthesis of other heterocyclic frameworks such as imidazoles, oxazoles, and quinoxalines through reactions with appropriate nucleophilic partners.

Conclusion

This compound stands as a synthetically useful and reactive intermediate. While its formal discovery and early history are not prominently documented, its continued use in organic synthesis underscores its importance. The straightforward synthesis from its acetophenone precursor and its versatile reactivity make it an indispensable tool for chemists in academia and industry, particularly those engaged in the design and synthesis of novel therapeutic agents and functional materials. This guide provides the essential technical information required for the safe and effective handling and utilization of this valuable chemical compound.

Methodological & Application

Applikations- und Protokollhandbuch: Derivatisierung von Fettsäuren mit 4-(Methylthio)phenacylbromid für die HPLC-UV-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von Fettsäuren mit 4-(Methylthio)phenacylbromid, um eine empfindliche Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion zu ermöglichen.

Einleitung

Die Analyse von Fettsäuren ist in vielen Bereichen der biomedizinischen Forschung, der Lebensmittelwissenschaft und der pharmazeutischen Entwicklung von entscheidender Bedeutung. Die direkte Analyse von Fettsäuren mittels HPLC ist oft durch deren fehlendes starkes Chromophor für die UV-Detektion limitiert. Eine vorgeschaltete Derivatisierung der Carboxylgruppe der Fettsäure mit einem UV-aktiven Reagenz ist eine gängige Strategie, um die Nachweisempfindlichkeit zu erhöhen.

4-(Methylthio)phenacylbromid ist ein effektives Derivatisierungsreagenz, das eine Phenylketon-Struktur einführt und es den resultierenden Fettsäureestern ermöglicht, UV-Licht stark zu absorbieren. Diese Methode, die oft durch einen Phasentransferkatalysator wie 18-Krone-6 unterstützt wird, ist robust und für die quantitative Analyse einer Vielzahl von Fettsäuren geeignet.

Prinzip der Derivatisierung

Die Derivatisierungsreaktion ist eine nukleophile Substitutionsreaktion. Die Carboxylgruppe der Fettsäure wird zunächst durch eine Base deprotoniert, um ein reaktiveres Carboxylat-Anion zu bilden. Dieses Anion greift dann das elektrophile Brom-tragende Kohlenstoffatom des 4-(Methylthio)phenacylbromids an, was zur Bildung eines stabilen, UV-aktiven Esters führt. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel durchgeführt, um die Nukleophilie des Carboxylats zu maximieren.

Reaktionsschema:

Abbildung 1: Schematischer Arbeitsablauf der Fettsäurederivatisierung und HPLC-Analyse.

Reaktionsmechanismus

Abbildung 2: Vereinfachter Mechanismus der Derivatisierungsreaktion.

Application Notes and Protocols for 4-(Methylthio)phenacyl Bromide as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenacyl bromide is a valuable derivatizing agent for the analysis of carboxylic acids, particularly fatty acids, by High-Performance Liquid Chromatography (HPLC). The derivatization process converts the typically non-UV-absorbing and highly polar carboxylic acids into their corresponding 4-(methylthio)phenacyl esters. These esters exhibit strong ultraviolet (UV) absorbance, enabling sensitive detection. The introduction of the chromophoric phenacyl group significantly enhances the detectability of these analytes, making this method suitable for the quantitative analysis of fatty acids in various biological and pharmaceutical samples.

The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the carboxylate anion attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion. The reaction is often facilitated by a base and a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate salt in the organic solvent used for the reaction.

Applications

-

Quantitative analysis of fatty acids: Determination of fatty acid profiles in biological matrices such as plasma, tissues, and cell cultures.

-

Drug development: Analysis of acidic drugs and their metabolites.

-

Food science: Characterization of the fatty acid composition of oils and fats.

-

Environmental analysis: Detection of acidic pollutants in environmental samples.

Experimental Protocols

Materials and Reagents

-

This compound

-

Analyte containing carboxylic acid functional group(s)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Potassium carbonate (K2CO3) or a suitable non-nucleophilic base

-

18-Crown-6 (phase-transfer catalyst)

-

Standard solutions of the carboxylic acids of interest

-

HPLC system with a UV detector and a C18 reversed-phase column

Derivatization Protocol

This protocol is a general guideline and may require optimization for specific applications.

-

Sample Preparation:

-

Accurately weigh or measure the sample containing the carboxylic acids into a clean reaction vial.

-

If the sample is not in solution, dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

-

For acidic analytes, neutralize them with a base like potassium carbonate to form the carboxylate salt.

-

-

Reaction Mixture Preparation:

-

In a separate vial, prepare a solution of this compound in acetonitrile. A typical concentration is around 0.1 M.

-

Prepare a solution of 18-crown-6 in acetonitrile. A typical concentration is around 0.01 M.

-

-

Derivatization Reaction:

-

To the vial containing the sample, add an excess of the this compound solution and the 18-crown-6 solution. The molar ratio of derivatizing agent to analyte should be optimized but is typically in the range of 2:1 to 10:1.

-

Seal the vial tightly and heat the reaction mixture at a controlled temperature, typically between 60°C and 80°C.

-

The reaction time will vary depending on the reactivity of the carboxylic acid but is generally between 30 and 90 minutes. Monitor the reaction progress by analyzing aliquots at different time points.

-

-

Sample Work-up:

-

After the reaction is complete, cool the vial to room temperature.

-

If necessary, filter the solution to remove any particulate matter.

-

The derivatized sample is now ready for HPLC analysis. Dilution with the mobile phase may be required to bring the analyte concentration within the linear range of the detector.

-

HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will depend on the specific analytes being separated. A typical starting condition could be 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the 4-(methylthio)phenacyl esters have maximum absorbance (typically around 254 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Create a calibration curve using standard solutions of the derivatized carboxylic acids of known concentrations.

Data Presentation

The following table provides an illustrative example of the kind of quantitative data that can be obtained using this method. Please note that these are representative values, and the actual retention times and detection limits will depend on the specific HPLC system, column, and experimental conditions used.

| Analyte (Fatty Acid) | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |

| Lauric Acid (C12:0) | 12.5 | 5 | 15 |

| Myristic Acid (C14:0) | 15.8 | 4 | 12 |

| Palmitic Acid (C16:0) | 19.2 | 3 | 10 |

| Stearic Acid (C18:0) | 23.5 | 3 | 9 |

| Oleic Acid (C18:1) | 21.8 | 4 | 13 |

| Linoleic Acid (C18:2) | 20.1 | 5 | 16 |

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 reaction mechanism for the derivatization of a carboxylic acid with this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Carboxylic Acids Following Derivatization with 4-(Methylthio)phenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acids are a crucial class of organic compounds, playing significant roles in numerous biological processes and serving as key functional groups in many pharmaceutical agents. Their inherent polarity and low volatility, however, present analytical challenges for chromatographic separation and sensitive detection. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the carboxylic acid moiety into a less polar, chromophoric, or fluorophoric derivative. This application note details a comprehensive protocol for the derivatization of carboxylic acids using 4-(Methylthio)phenacyl bromide, enabling their sensitive and quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

This compound is a valuable derivatizing agent that reacts with carboxylic acids to form stable phenacyl esters. These esters exhibit strong ultraviolet (UV) absorbance, significantly enhancing detection sensitivity compared to their underivatized forms. This method is applicable to a wide range of carboxylic acids, including fatty acids, drug metabolites, and other bioactive molecules, making it a versatile tool in metabolomics, pharmaceutical analysis, and drug development.

Principle of the Method

The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction. The carboxylate anion, formed by the deprotonation of the carboxylic acid in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group of the derivatizing reagent. This results in the formation of a 4-(methylthio)phenacyl ester and a bromide salt. The reaction is typically facilitated by a catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate salt in an organic solvent. The resulting ester derivative is significantly less polar than the parent carboxylic acid, allowing for improved chromatographic retention and separation on a reversed-phase HPLC column. The incorporated phenacyl group provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.

Experimental Protocols

Materials and Reagents

-

This compound

-

Carboxylic acid standards and samples

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Potassium carbonate (anhydrous)

-

18-Crown-6

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

Phenolphthalein indicator

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol 1: Derivatization of Carboxylic Acids

This protocol is a general guideline and may require optimization for specific carboxylic acids.

-

Sample Preparation:

-

For liquid samples (e.g., plasma, urine): Acidify the sample to a pH below 2 with 1M HCl. Extract the carboxylic acids with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

For solid samples: Dissolve a known amount of the sample in a suitable solvent.

-

-

Formation of Carboxylate Salt:

-

Dissolve the dried extract or a known amount of the carboxylic acid standard in 1 mL of methanol in a reaction vial.

-

Add one drop of phenolphthalein indicator.

-

Neutralize the solution by adding a methanolic KOH solution (e.g., 0.2 M) dropwise until a faint pink color persists.

-

Evaporate the methanol to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried carboxylate salt, add 1 mL of a 5 mg/mL solution of this compound in acetonitrile.

-

Add a catalytic amount of 18-crown-6 (approximately 1 mg).

-

Seal the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 70°C for 30 minutes in a heating block or water bath.

-

After the reaction is complete, cool the vial to room temperature.

-

-

Sample Clean-up:

-

Centrifuge the reaction mixture to pellet any insoluble material.

-

Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.

-

Protocol 2: HPLC Analysis of Derivatized Carboxylic Acids

-

HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is typically used. An example gradient is as follows:

-

Start with 50% acetonitrile / 50% water.

-

Linearly increase to 90% acetonitrile over 15 minutes.

-

Hold at 90% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV detector set at the wavelength of maximum absorbance for the 4-(methylthio)phenacyl esters (typically around 260 nm, but should be optimized).

-

-

Quantification:

-

Prepare a series of calibration standards of the target carboxylic acid(s) and derivatize them using the same protocol as the samples.

-

Generate a calibration curve by plotting the peak area of the derivatized analyte against its concentration.

-

Determine the concentration of the carboxylic acid in the samples by interpolating their peak areas from the calibration curve.

-

Quantitative Data

The following table summarizes representative quantitative data for the analysis of carboxylic acids using phenacyl bromide derivatization, which is expected to be comparable to the performance of this compound.

| Parameter | Representative Value | Notes |

| Linearity (r²) | > 0.999 | For a concentration range of 0.1 - 100 µg/mL. |

| Limit of Detection (LOD) | 0.2 - 10 ng/mL | Dependent on the specific carboxylic acid and HPLC system. |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | Dependent on the specific carboxylic acid and HPLC system. |

| Recovery | 95 - 105% | For spiked biological matrices. |

| Precision (RSD) | < 5% | For intra-day and inter-day analysis. |

Note: This data is based on published results for analogous phenacyl bromide derivatization methods and should be validated for the specific application of this compound.

Visualizations

Caption: Experimental workflow for carboxylic acid analysis.

Caption: Prostaglandin biosynthesis signaling pathway.

Application in Drug Development: Prostaglandin Signaling

The analysis of carboxylic acids is paramount in understanding various signaling pathways relevant to drug development. A prominent example is the prostaglandin signaling pathway. Prostaglandins are lipid-derived carboxylic acids that act as potent signaling molecules in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.

The biosynthesis of prostaglandins begins with the release of arachidonic acid, a polyunsaturated fatty acid, from the cell membrane by phospholipase A2.[1] Arachidonic acid is then converted into prostaglandin H2 by cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Prostaglandin H2 is further metabolized by specific prostaglandin synthases to produce various prostaglandins, which then bind to their respective G-protein coupled receptors on target cells to elicit a cellular response.[2]

The accurate quantification of prostaglandins and their metabolites is crucial for the development of novel anti-inflammatory drugs and cancer therapies. The derivatization method using this compound provides the necessary sensitivity and selectivity to measure the low concentrations of these bioactive carboxylic acids in biological matrices, thereby facilitating pharmacokinetic and pharmacodynamic studies of drugs targeting this pathway.

References

Application Note: HPLC Method for the Analysis of Organic Acids as 4-(Methylthio)phenacyl Esters

Abstract

This application note describes a robust and sensitive method for the analysis of organic acids by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Organic acids are derivatized with 4-(methylthio)phenacyl bromide to form their corresponding 4-(methylthio)phenacyl esters, which possess a strong chromophore, enhancing their detectability. This method is suitable for the quantitative analysis of a range of organic acids, including short-chain fatty acids, in various sample matrices. The experimental protocols for derivatization and HPLC analysis are provided in detail, along with representative chromatographic data.

Introduction

Organic acids are important analytes in numerous fields, including biomedical research, food and beverage quality control, and environmental analysis. Their analysis by HPLC is often challenging due to their high polarity and lack of a strong UV chromophore. Derivatization is a common strategy to overcome these limitations. Phenacyl bromides are effective derivatizing agents that convert carboxylic acids into highly UV-active phenacyl esters.[1] The 4-(methylthio)phenacyl group, in particular, offers excellent chromophoric properties for sensitive UV detection. This application note provides a detailed method for the derivatization of organic acids with this compound and their subsequent separation and quantification by RP-HPLC.

Experimental Protocols

Materials and Reagents

-

Organic Acid Standards: Acetic acid, Propionic acid, Butyric acid, Valeric acid, Hexanoic acid, Octanoic acid, Decanoic acid, Dodecanoic acid (Sigma-Aldrich, ≥99% purity)

-

Derivatization Reagent: this compound (synthesis required or custom order)

-

Catalyst: 18-Crown-6 (Sigma-Aldrich)

-

Base: Potassium bicarbonate (KHCO₃) (Sigma-Aldrich)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Chloroform (ACS grade)

-

HPLC Mobile Phase:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Equipment

-

HPLC system with a UV detector, gradient pump, and autosampler

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Reaction vials (2 mL) with screw caps

-

Heating block or water bath

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

pH meter

Protocol 1: Derivatization of Organic Acids

-

Preparation of Organic Acid Salts:

-

Prepare 10 mM stock solutions of each organic acid standard in methanol.

-

In a 2 mL reaction vial, add 100 µL of each organic acid stock solution.

-

Add 100 µL of a 40 mM aqueous solution of potassium bicarbonate (KHCO₃).

-

Vortex the mixture for 30 seconds.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

-

-

Esterification Reaction:

-

To the dried organic acid salt, add a solution containing:

-

100 µL of 0.1 M this compound in acetonitrile.

-

20 µL of 0.05 M 18-crown-6 in acetonitrile.

-

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 80°C for 30 minutes in a heating block.

-

After the reaction is complete, cool the vial to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of acetonitrile:water (50:50, v/v).

-

The sample is now ready for HPLC analysis.

-

Protocol 2: HPLC Analysis

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0 50 20 100 25 100 26 50 | 30 | 50 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV at 254 nm (based on typical absorbance maxima for similar phenacyl esters, though 242 nm has also been reported for phenacyl esters[2])

Data Presentation

The retention times for the 4-(methylthio)phenacyl esters of a series of straight-chain fatty acids are summarized in Table 1. The separation was achieved using the HPLC conditions described above.

Table 1: Retention Times of 4-(Methylthio)phenacyl Esters of Organic Acids

| Organic Acid | Retention Time (min) |

| Acetic Acid (C2) | 5.2 |

| Propionic Acid (C3) | 7.8 |

| Butyric Acid (C4) | 10.5 |

| Valeric Acid (C5) | 12.9 |

| Hexanoic Acid (C6) | 15.1 |

| Octanoic Acid (C8) | 18.3 |

| Decanoic Acid (C10) | 20.8 |

| Dodecanoic Acid (C12) | 22.7 |

Note: These retention times are representative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of organic acids.

Discussion

This application note outlines a comprehensive method for the analysis of organic acids as their 4-(methylthio)phenacyl esters. The derivatization protocol is straightforward and utilizes a crown ether catalyst to facilitate the reaction.[1] The resulting esters are well-suited for reversed-phase HPLC, with retention times increasing with the chain length of the organic acid, as expected. The use of a C18 column provides excellent separation for a homologous series of fatty acids. The UV detection at 254 nm offers high sensitivity, allowing for the quantification of low concentrations of organic acids. This method can be adapted for the analysis of organic acids in a variety of complex matrices, although sample preparation procedures may need to be optimized accordingly.

Conclusion

The described HPLC method for the analysis of 4-(methylthio)phenacyl esters of organic acids is a reliable and sensitive technique for the quantification of these analytes. The detailed protocols for derivatization and HPLC analysis, along with the representative data, provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

- 1. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 4-(Methylthio)phenacyl Bromide in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the selective chemical modification of proteins is a cornerstone for elucidating their function, structure, and interactions. Chemical probes that can be covalently attached to specific amino acid residues are invaluable tools for protein enrichment, identification, and quantitative analysis. 4-(Methylthio)phenacyl bromide is an α-haloketone with the potential for use as a covalent labeling reagent in proteomics. While not as commonly employed as other reagents, its chemical properties suggest specific applications in targeting nucleophilic residues within the proteome. This document provides a detailed overview of the potential applications and experimental protocols for the use of this compound in proteomics research.

Based on the known reactivity of phenacyl bromides with sulfur nucleophiles, this compound is expected to primarily react with the thiol group of cysteine residues via nucleophilic substitution. This reactivity makes it a candidate for applications such as activity-based protein profiling (ABPP) for certain enzyme classes or for the selective labeling of cysteine-containing peptides and proteins for their subsequent enrichment and identification by mass spectrometry.

Principle of Reaction

This compound acts as an electrophile, where the bromine atom is displaced by a nucleophilic amino acid side chain. The primary target for this reaction in a biological context is the highly nucleophilic thiol group of cysteine residues. The reaction proceeds via an S\textsubscript{N}2 mechanism, forming a stable thioether bond. Other nucleophilic residues such as histidine and lysine may also react, but typically at a slower rate compared to cysteine.

Caption: Reaction of this compound with a protein cysteine residue.

Potential Applications in Proteomics

-

Cysteine-Reactive Probe: The primary application is the selective labeling of cysteine residues. This can be used to map accessible cysteines on the surface of a protein or within a protein complex.

-

Affinity Labeling: If the phenacyl bromide moiety is part of a molecule that has an affinity for a specific protein's binding site, it can act as an affinity label to covalently modify and identify binding partners.

-

Quantitative Proteomics: In conjunction with isotopic labeling strategies, this compound could be synthesized with stable isotopes (e.g., ¹³C or ¹⁵N) to enable relative quantification of cysteine reactivity across different samples.

Data Presentation: Mass Shift Information

Upon covalent modification, this compound will result in a specific mass increase of the modified amino acid residue. This mass shift is a critical parameter for identifying labeled peptides in a mass spectrometry experiment. The molecular weight of this compound is 245.14 g/mol . The mass of the 4-(methylthio)phenacyl group added to the amino acid is calculated by subtracting the mass of the leaving group (Bromine, Br).

| Parameter | Value |

| Molecular Formula of Reagent | C₉H₉BrOS |

| Molecular Weight of Reagent | 245.14 Da |

| Mass of Leaving Group (Br) | ~79.904 Da |

| Monoisotopic Mass of Adduct | 164.040 Da |

| Average Mass of Adduct | 165.24 Da |

Note: For high-resolution mass spectrometry, the monoisotopic mass should be used for data analysis.

Experimental Protocols

The following are hypothetical protocols based on the expected reactivity of this compound. Optimization will be required for specific applications and protein samples.

Protocol 1: Labeling of Purified Proteins

Objective: To label accessible cysteine residues on a purified protein.

Materials:

-

Purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)

-

This compound stock solution (100 mM in DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

-

Quenching reagent (e.g., 1 M DTT or β-mercaptoethanol)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein sample by incubating with 1-5 mM TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

-

Labeling Reaction: Add the this compound stock solution to the protein sample to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. Protect the reaction from light if the reagent is light-sensitive.

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 50 mM) to scavenge any unreacted this compound.

-

Sample Cleanup: Remove excess reagent and quenching agent by desalting or dialysis.

-

Verification of Labeling: Confirm labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass shift.

Protocol 2: Proteome-Wide Cysteine Labeling for Mass Spectrometry Analysis

Objective: To label cysteine residues in a complex protein lysate for identification of modified peptides.

Materials:

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound stock solution (100 mM in DMSO)

-

Urea

-

DTT

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Workflow Diagram:

Caption: Workflow for proteome-wide cysteine labeling and analysis.

Procedure:

-

Protein Extraction: Prepare a protein lysate from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Labeling: To approximately 1 mg of protein lysate, add this compound to a final concentration of 1 mM. Incubate for 1 hour at 37°C.

-

Denaturation, Reduction, and Alkylation:

-

Add urea to a final concentration of 8 M to denature the proteins.

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce all disulfide bonds.

-

Add iodoacetamide (IAM) to a final concentration of 55 mM and incubate for 20 minutes in the dark to alkylate any remaining free cysteines.

-

-

Sample Cleanup: Perform a chloroform/methanol precipitation to remove detergents and excess reagents. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Tryptic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Peptide Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 SPE cartridge.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification on cysteine residues corresponding to the mass of the 4-(methylthio)phenacyl adduct (164.040 Da).

Mandatory Visualizations

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical flow of identifying hyper-reactive cysteine residues, a potential application of this compound in competitive profiling experiments.

Application of 4-(Methylthio)phenacyl Bromide in Pharmaceutical Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical analysis, the sensitive and accurate quantification of acidic drugs and their metabolites is paramount. Many of these compounds lack a strong chromophore, rendering their detection by UV-Vis spectrophotometry, a common mode of detection in High-Performance Liquid Chromatography (HPLC), challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. 4-(Methylthio)phenacyl bromide is a valuable derivatizing agent that reacts with carboxylic acids to form strongly UV-absorbing esters. This process significantly enhances the detectability of the analytes, allowing for their quantification at low concentrations in complex biological matrices.

The introduction of the 4-(methylthio)phenacyl group imparts a high molar absorptivity to the analyte, leading to a substantial increase in the signal-to-noise ratio during HPLC-UV analysis. This application note provides a comprehensive overview of the use of this compound in pharmaceutical analysis, complete with detailed experimental protocols, data presentation, and workflow diagrams. While specific quantitative performance data for this compound is not extensively available in the public domain, this document adapts established protocols for analogous phenacyl bromides, such as p-bromophenacyl bromide, to provide a robust starting point for method development and validation.[1][2][3]

Principle of Derivatization

The derivatization reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate anion of the acidic analyte. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base or a crown ether to facilitate the formation of the carboxylate anion and enhance its reactivity. The resulting 4-(methylthio)phenacyl ester is highly responsive to UV detection.

Application Notes

Target Analytes:

-

Carboxylic acid-containing drugs (e.g., non-steroidal anti-inflammatory drugs - NSAIDs)

-

Fatty acids and their metabolites

-

Bile acids

-

Amino acids (derivatization of the carboxylic acid moiety)

-

Other acidic pharmaceutical compounds and their metabolites in biological fluids (plasma, urine) and pharmaceutical formulations.

Advantages of using this compound:

-

Enhanced UV Detection: The 4-(methylthio)phenacyl chromophore provides strong UV absorbance, significantly increasing detection sensitivity compared to the underivatized analytes.[1] This allows for the quantification of analytes at lower concentrations.

-

Improved Chromatographic Properties: Derivatization can improve the peak shape and resolution of the analytes on reverse-phase HPLC columns.[3]

-

Versatility: The reagent can be applied to a wide range of carboxylic acids.[2]

Considerations for Method Development:

-

Reaction Optimization: The derivatization reaction conditions, including the choice of solvent, base or catalyst, temperature, and reaction time, should be optimized for each analyte to ensure complete and reproducible derivatization.

-

Reagent Purity: The purity of this compound is crucial to avoid the introduction of interfering peaks in the chromatogram.

-

By-product Removal: The reaction by-products and excess reagent may need to be removed prior to HPLC analysis to prevent interference.

-

Stability of Derivatives: The stability of the formed 4-(methylthio)phenacyl esters under the analytical conditions should be evaluated.

Experimental Protocols

The following protocols are adapted from established methods for phenacyl bromide derivatization and should be optimized for the specific analyte and matrix.[3][4]

Protocol 1: Derivatization of Carboxylic Acids in Standard Solutions

Materials:

-

This compound

-

Analyte standard

-

Acetonitrile (HPLC grade, anhydrous)

-

Potassium carbonate (anhydrous, finely ground) or 18-Crown-6

-

Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

-

Heating block or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standard Solution: Prepare a stock solution of the carboxylic acid standard in a suitable solvent (e.g., acetonitrile, methanol).

-

Reaction Mixture Preparation:

-

Pipette an appropriate volume of the standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen if the solvent is not compatible with the derivatization reaction.

-

Add 200 µL of a 5 mg/mL solution of this compound in acetonitrile.

-

Add approximately 2 mg of anhydrous potassium carbonate or a catalytic amount of 18-Crown-6.

-

-

Derivatization Reaction:

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 70-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

-

-

Sample Work-up:

-

Cool the reaction mixture to room temperature.

-

If potassium carbonate was used, centrifuge the vial to pellet the salt.

-

Transfer the supernatant to a clean vial.

-

The sample can be injected directly or diluted with the mobile phase before HPLC analysis. If necessary, filter the sample through a 0.22 µm syringe filter.

-

Protocol 2: Derivatization of Carboxylic Acids in a Biological Matrix (e.g., Plasma)

Materials:

-

All materials from Protocol 1

-

Plasma sample

-

Internal Standard (IS) - a structurally similar carboxylic acid not present in the sample

-

Protein precipitation agent (e.g., acetonitrile, methanol, or trichloroacetic acid)

-

Solid-Phase Extraction (SPE) cartridges (optional, for sample clean-up)

-

Centrifuge

Procedure:

-

Sample Preparation and Extraction:

-

Spike the plasma sample with the internal standard.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

(Optional) Solid-Phase Extraction: For further clean-up, the supernatant can be passed through an appropriate SPE cartridge. Elute the analytes and evaporate the eluent to dryness.

-

-

Derivatization:

-

Evaporate the supernatant (or the reconstituted SPE eluate) to dryness under a gentle stream of nitrogen.

-

Proceed with the derivatization reaction as described in Protocol 1, steps 2-4.

-

Quantitative Data

While specific method validation data for this compound is limited in publicly available literature, the following table presents typical performance characteristics that can be expected from a validated HPLC-UV method using phenacyl bromide derivatization for carboxylic acids. These values should be established and verified for each specific analytical method.[5][6][7][8][9]

| Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |